molecular formula C16H12O7 B191825 6-Methoxykaempferol CAS No. 32520-55-1

6-Methoxykaempferol

Cat. No. B191825
CAS RN: 32520-55-1
M. Wt: 316.26 g/mol
InChI Key: OGQSUSFDBWGFFJ-UHFFFAOYSA-N
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Description

6-Methoxykaempferol is a flavone that can be found in Brazilian propolis . It has the molecular formula C16H12O7 and shows anti-proliferative activity for cancer cells .


Molecular Structure Analysis

The molecular structure of 6-Methoxykaempferol consists of 16 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The average mass is 316.262 Da and the monoisotopic mass is 316.058289 Da .


Physical And Chemical Properties Analysis

6-Methoxykaempferol has a molecular formula of C16H12O7, an average mass of 316.262 Da, and a monoisotopic mass of 316.058289 Da .

Scientific Research Applications

  • Bioactive Compounds in Plants : 6-Methoxykaempferol has been isolated from various plants, including Brickellia longifolia, Paepalanthus species, and Chenopodium foliosum. These studies have helped in understanding the phytochemical composition of these plants and their potential biological activities (El-Sayed et al., 1990), (Andrade et al., 1999), (Kokanova-Nedialkova et al., 2011).

  • Pharmacological Effects : A study demonstrated that 6-Methoxykaempferol-3-O-glucoside exhibits β(2)-adrenergic activity, potentially useful in treating premature uterine contractions and asthmatic problems (Ahmed et al., 2011).

  • Neuroprotective and Antioxidant Activities : Research on glycosides of 6-Methoxykaempferol from Good King Henry (Chenopodium bonus-henricus L.) showed significant neuroprotective and antioxidant effects, suggesting their potential use in treating neurodegenerative disorders (Kokanova-Nedialkova et al., 2020).

  • Hepatoprotective Effects : Studies on 6-Methoxyflavonol Glycosides from Chenopodium Bonus-henricus Roots revealed hepatoprotective activities, indicating their potential in liver health management (Kokanova-Nedialkova et al., 2015).

  • Anti-Cataract Activity : 6-Methoxykaempferol isolated from Brickellia arguta has shown inhibition of rat lens aldose reductase, suggesting its potential in anti-cataract therapy (Rosler et al., 1984).

  • Chemotaxonomical Significance : In Algerian Endemic Centaurea microcarpa, 6-Methoxykaempferol was identified, contributing to the understanding of the plant's phytochemical profile and its taxonomic classification (Louaar et al., 2011).

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQSUSFDBWGFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315459
Record name 6-Methoxykaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4',5,7-Tetrahydroxy-6-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Methoxykaempferol

CAS RN

32520-55-1
Record name 6-Methoxykaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32520-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxykaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4',5,7-Tetrahydroxy-6-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name 3,4',5,7-Tetrahydroxy-6-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
AAE Ahmed, A Marki, R Gaspar, A Vasas… - European journal of …, 2011 - Elsevier
6-Methoxykaempferol-3-O-glucoside (6-MKG) was isolated from a Sudanese herb (El-hazha). The pharmacological effects of 6-MKG were tested on isolated non-pregnant or late-…
Number of citations: 16 www.sciencedirect.com
YG Lee, H Lee, JA Ryuk, JT Hwang, HG Kim… - Bioorganic …, 2019 - Elsevier
… of 2 is composed of a 6-methoxykaempferol and a ferulic acid. Also … of 2 was determined to be 6-methoxykaempferol 3-O-β-d-… of 3 was determined to be 6-methoxykaempferol 3-O-β-d-…
Number of citations: 13 www.sciencedirect.com
Z Kokanova-Nedialkova, P Nedialkov… - Bulg Chem …, 2017 - researchgate.net
… Nine flavonol glycosides of patuletin, 6methoxykaempferol and spinacetin were recently … The experiment data suggest that the glycosides of 6-methoxykaempferol, spinacetin and …
Number of citations: 7 www.researchgate.net
Z Kokanova-Nedialkova… - Natural product …, 2015 - journals.sagepub.com
… One new, namely 6-methoxykaempferol 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)… 6-methoxykaempferol skeleton a promising and safe class of hepatoprotective compounds. …
Number of citations: 14 journals.sagepub.com
S Louaar, A Achouri, M Lefahal… - Natural product …, 2011 - journals.sagepub.com
Six flavonoids, namely 6-methoxykaempferol (1), 6-methoxykaempferol 7-O-glucoside (2), kaempferol 7-O-glucoside (3), 6-methoxyluteolin (4), patuletin 7-O-glucoside (5), and …
Number of citations: 21 journals.sagepub.com
Z Kokanova-Nedialkova… - Natural Product …, 2021 - Taylor & Francis
… of patuletin, 6-methoxykaempferol and spinacetin glycosides (… Spinacetin and 6-methoxykaempferol glycosides 4 (524 µM) … The lower activity of spinacetin and 6-methoxykaempferol …
Number of citations: 8 www.tandfonline.com
HN Elsohly, FS El-Feraly, AS Joshi, LA Walker - Planta medica, 1997 - thieme-connect.com
… 3-rutinoside, 6-methoxykaempferol 3-methyl ether (… , 6-methoxykaempferol 3,7dimethyl ether (penduletin) (3), 6-methoxyquercetin 3,3'dimethyl ether (jaceidin) (4), 6-methoxykaempferol …
Number of citations: 30 www.thieme-connect.com
Y Wei, Q Xie, D Fisher, IA Sutherland - Journal of chromatography A, 2011 - Elsevier
… -O-glucoside, a mixture of hyperoside and 6-methoxykaempferol-3-O-galactoside, and astragalin… 9 mg of a mixture of hyperoside and 6-methoxykaempferol-3-O-galactoside constituting …
Number of citations: 102 www.sciencedirect.com
A Ulubelen, TJ Mabry, Y Aynehchi - Journal of Natural Products, 1979 - ACS Publications
… 6-methoxykaempferol 3-galactoside 7,4'-dimethyl ether, 6-methoxykaempferol 3-galactoside 7-methyl ether and 6-methoxykaempferol 3-galactoside. Fractions 38-49 (100 ml each; …
Number of citations: 25 pubs.acs.org
Z Kokanova-Nedialkova, P Nedialkov… - Fitoterapia, 2017 - Elsevier
… of patuletin, spinacetin and 6-methoxykaempferol (1–6) were … that the glycosides of 6-methoxykaempferol, spinacetin and … as well as the flavonol glycosides 6-methoxykaempferol 3-O-[…
Number of citations: 21 www.sciencedirect.com

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